molecular formula C28H25NO6 B270909 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate

Cat. No. B270909
M. Wt: 471.5 g/mol
InChI Key: SGTUSCRTRRMAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies suggest that the compound works by inhibiting certain enzymes and proteins that are involved in the development and progression of various diseases. It also has the ability to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It also has the ability to reduce oxidative stress and prevent damage to cells and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments include its relatively simple synthesis method, its potential therapeutic applications, and its ability to inhibit certain enzymes and proteins. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it works. Additionally, future studies can focus on improving the solubility of the compound to make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 4-hydroxybenzoic acid with 2-ethylphenylacetic acid to form the intermediate compound. The intermediate compound is then reacted with ethyl chloroformate and pyrrolidine to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C28H25NO6/c1-2-19-8-6-7-11-24(19)29-17-22(16-26(29)31)27(32)34-18-25(30)20-12-14-23(15-13-20)35-28(33)21-9-4-3-5-10-21/h3-15,22H,2,16-18H2,1H3

InChI Key

SGTUSCRTRRMAMY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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